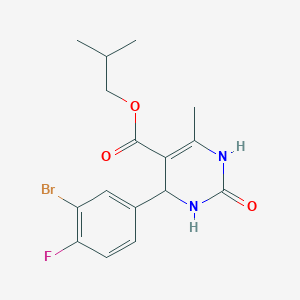
2-Methylpropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-溴-4-氟苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸异丁酯是一种合成的有机化合物,属于四氢嘧啶衍生物类。该化合物因其在药物化学和医药研究中的潜在应用而引起关注。其独特的结构,包括一个溴和氟取代的苯环,使其成为各种生物活性的候选者。
准备方法
合成路线及反应条件
4-(3-溴-4-氟苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸异丁酯的合成可以通过多步反应序列实现:
起始原料: 合成从市售的起始原料开始,例如 3-溴-4-氟苯胺、乙酰乙酸乙酯和异丁酰氯。
中间体的形成: 第一步涉及 3-溴-4-氟苯胺与乙酰乙酸乙酯在碱(如乙醇钠)的存在下反应,形成中间体。
环化: 中间体在合适催化剂(如对甲苯磺酸)的存在下发生环化,形成四氢嘧啶环。
酯化: 最后一步涉及羧酸基团与异丁酰氯酯化,生成所需化合物。
工业生产方法
在工业环境中,4-(3-溴-4-氟苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸异丁酯的生产可以通过使用连续流动反应器来扩大规模,以确保一致的反应条件和高产率。使用自动化系统进行试剂添加和温度控制可以进一步提高合成过程的效率。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲基上,形成相应的醇或酮。
还原: 还原反应可以在羰基上进行,生成相应的醇。
取代: 在适当条件下,苯环上的溴和氟原子可以用其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 在碱(如碳酸钾)的存在下,可以使用胺或硫醇等亲核试剂。
主要产物
氧化: 形成醇或酮。
还原: 形成醇。
取代: 形成取代的苯基衍生物。
科学研究应用
4-(3-溴-4-氟苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸异丁酯在科学研究中有多种应用:
药物化学: 由于其独特的结构特征,它被研究用于作为治疗剂的潜力。
生物学研究: 该化合物用于研究其与各种生物靶标的相互作用。
医药研究: 它作为开发新药的先导化合物。
工业应用: 该化合物的独特性质使其在开发特种化学品方面有用。
作用机制
4-(3-溴-4-氟苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸异丁酯的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。溴和氟原子的存在增强了其结合亲和力和选择性。该化合物可以抑制或激活某些途径,从而导致其观察到的生物学效应。
相似化合物的比较
类似化合物
- 4-(3-氯-4-氟苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸异丁酯
- 4-(3-溴-4-氯苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸异丁酯
独特性
4-(3-溴-4-氟苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸异丁酯中溴和氟原子的独特组合使其与类似化合物区分开来。这种组合增强了其化学反应性和生物活性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C16H18BrFN2O3 |
|---|---|
分子量 |
385.23 g/mol |
IUPAC 名称 |
2-methylpropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18BrFN2O3/c1-8(2)7-23-15(21)13-9(3)19-16(22)20-14(13)10-4-5-12(18)11(17)6-10/h4-6,8,14H,7H2,1-3H3,(H2,19,20,22) |
InChI 键 |
OESMIXDPGCHIFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)Br)C(=O)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631002.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11631009.png)
![7-[(2,4-dichlorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B11631013.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11631017.png)
![7-ethyl-3-methyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11631021.png)

![2-(3-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11631029.png)
![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631041.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631049.png)
![2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11631055.png)
![4-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11631061.png)

![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631085.png)
